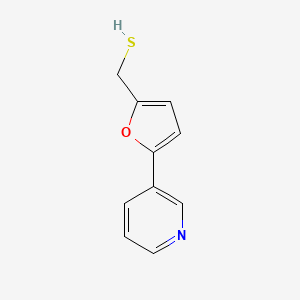

2-Furanmethanethiol, 5-(3-pyridinyl)-

Description

Contextualization within Organosulfur and Heterocyclic Compound Chemistry

The chemical identity of 2-Furanmethanethiol, 5-(3-pyridinyl)- is rooted in two major branches of organic chemistry: heterocyclic and organosulfur chemistry.

Heterocyclic compounds , which incorporate at least one non-carbon atom within a ring structure, form the backbone of a vast array of biologically active molecules. derpharmachemica.com The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.com This specific compound contains two distinct heterocyclic rings:

Furan (B31954): A five-membered aromatic ring with one oxygen atom. The furan nucleus is a pharmacologically active entity and a common structural motif in many natural products and synthetic compounds with applications in the pharmaceutical and agrochemical industries. oled-intermediates.comijabbr.comresearchgate.netijsrst.com

Pyridine (B92270): A six-membered aromatic ring containing one nitrogen atom. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its ability to form hydrogen bonds, its stability, and its influence on a molecule's solubility. researchgate.netnih.gov

The practice of combining different heterocyclic cores into a single "hybrid" structure is a well-established strategy in drug design aimed at creating novel compounds with enhanced or unique biological activities. researchgate.net

Rationale for Focused Academic Inquiry into the Compound's Molecular Behavior

Academic interest in furan-pyridine thiol scaffolds is driven by the potential for synergistic interactions between its constituent parts, leading to novel properties and functions.

Synergistic Bioactivity: The combination of the furan and pyridine rings creates a pharmacophoric scaffold with potential for enhanced biological activity. researchgate.netmdpi.com Both furan and pyridine derivatives are independently known to exhibit a wide spectrum of biological effects, including anticancer and antifungal properties. researchgate.netmdpi.comacs.org Research into hybrid molecules containing both rings aims to explore this potential synergy for developing new therapeutic agents. researchgate.netacs.org

Advanced Materials and Optoelectronics: The conjugated system formed by linking furan and pyridine rings can give rise to unique optoelectronic properties. researchgate.netnih.gov Theoretical and experimental studies on pyridine-furan oligomers have shown they can form stable, helical structures with potential applications in molecular recognition and the development of novel conductive materials. researchgate.netnih.gov The specific arrangement in 2-Furanmethanethiol, 5-(3-pyridinyl)- could be investigated for similar applications in materials science.

Synthetic Versatility: The presence of the methanethiol (B179389) group offers a site for chemical modification. This allows chemists to attach the furan-pyridine scaffold to other molecules, develop probes for chemical biology, or incorporate it into larger, more complex structures. The synthesis of new heterocyclic derivatives often utilizes the reactivity of the thiol group. echemcom.comresearchgate.net

Research Trajectory and Future Perspectives for Furan-Pyridine Thiol Scaffolds

The study of molecules like 2-Furanmethanethiol, 5-(3-pyridinyl)- is part of a broader trend focusing on the development of complex heterocyclic systems for specific applications.

Current Research Trajectory: The primary focus for furan-pyridine scaffolds is in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net Researchers are actively designing and synthesizing libraries of related compounds to evaluate their potential as anticancer, antibacterial, and antifungal agents. nih.govmdpi.comacs.org These studies help establish structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of the scaffold.

Future Perspectives:

Drug Discovery: The furan-pyridine core is a promising scaffold for the development of next-generation therapeutics. researchgate.net Future research will likely involve broader screening against various disease targets and the use of computational modeling to design more potent and selective inhibitors. acs.org

Materials Science: The exploration of furan-pyridine oligomers and polymers for applications in organic electronics is an emerging field. researchgate.netnih.gov These materials could find use in sensors, light-emitting diodes (OLEDs), and other electronic devices.

Green Chemistry: A growing area of focus is the development of more sustainable and environmentally friendly methods for synthesizing complex heterocycles, including the use of mechanochemical (ball-milling) conditions to avoid hazardous solvents. researchgate.net

Data Tables

Physicochemical Properties of 2-Furanmethanethiol

| Property | Value |

| Chemical Formula | C5H6OS |

| Molar Mass | 114.17 g/mol |

| Appearance | Colorless oily liquid |

| Odor | Strong, roasted coffee |

| Boiling Point | 155 °C |

| Density | 1.132 g/mL at 25 °C |

| CAS Number | 98-02-2 |

Data for the parent compound 2-Furanmethanethiol, as specific experimental data for the 5-(3-pyridinyl)- derivative is not widely available. wikipedia.orgnih.govsigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

859239-19-3 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

(5-pyridin-3-ylfuran-2-yl)methanethiol |

InChI |

InChI=1S/C10H9NOS/c13-7-9-3-4-10(12-9)8-2-1-5-11-6-8/h1-6,13H,7H2 |

InChI Key |

GLMNDKCXHHOKIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)CS |

Origin of Product |

United States |

Synthetic Strategies for 2 Furanmethanethiol, 5 3 Pyridinyl and Analogues

Methodologies for Constructing the Furan-Pyridine Thiol Core

The central challenge in synthesizing the target molecule lies in the creation of the 5-(3-pyridinyl)furan backbone bearing a methanethiol (B179389) group at the 2-position. This can be approached by either forming one of the heterocyclic rings onto the other or by coupling two pre-functionalized heterocyclic precursors.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer an efficient pathway to complex molecules. While a direct MCR for 2-Furanmethanethiol, 5-(3-pyridinyl)- is not prominently documented, MCR strategies for synthesizing highly substituted furan (B31954) and pyridine (B92270) rings are well-established and can be adapted. researchgate.netnih.gov For instance, a hypothetical MCR could involve a 1,4-dicarbonyl compound, a source of ammonia (B1221849) for the pyridine ring, and a sulfur-containing component, although controlling the specific isomer would be a significant challenge.

Annulation strategies provide a more controlled, stepwise approach. This could involve the synthesis of a furan ring onto a pre-existing pyridine scaffold or vice-versa. One potential route is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions. pharmaguideline.com A suitably substituted 1,4-diketone precursor, already bearing the pyridinyl moiety, could be cyclized to form the desired furan ring. Conversely, methods exist for transforming furans into pyridines, which could be employed if a properly functionalized furan precursor is more accessible. scispace.com

A notable bio-inspired MCR, the Furan-thiol-amine (FuTine) reaction, demonstrates the one-pot combination of a furan electrophile with thiol and amine nucleophiles to generate stable pyrrole (B145914) heterocycles. researchgate.netbohrium.com While this specific reaction leads to pyrroles through furan ring opening, it highlights the potential of using furan-based electrophiles in multicomponent settings to construct complex heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forging carbon-carbon bonds between aromatic and heteroaromatic rings. nih.gov These strategies are central to constructing the furan-pyridine linkage in the target molecule. The most common approaches involve the reaction of a heterocyclic organometallic reagent with a heterocyclic halide or triflate.

The Suzuki coupling, which utilizes boronic acids or esters, is a primary candidate. The synthesis could proceed via two main pathways:

Coupling of 5-bromo-2-furanmethanethiol (or a protected version) with pyridine-3-boronic acid.

Coupling of 3-bromopyridine (B30812) with a boronic acid or ester derivative of 2-furanmethanethiol located at the 5-position of the furan ring.

Direct C-H activation is an increasingly attractive alternative that avoids the pre-functionalization required for traditional cross-coupling. mdpi.com This would involve the direct arylation of a 2-furanmethanethiol derivative with a 3-halopyridine, catalyzed by a palladium complex. This method offers greater atom economy but may present challenges in controlling regioselectivity on the furan ring. mdpi.com The Stille coupling (using organotin reagents) and other variations are also applicable, each with its own substrate scope and tolerance for functional groups. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling or protodeboronation, especially when dealing with challenging 2-pyridyl nucleophiles. nih.gov

| Cross-Coupling Method | Furan Reactant | Pyridine Reactant | Typical Catalyst/Ligand | Key Advantages |

| Suzuki Coupling | 5-Boronic acid/ester-2-furanmethanethiol | 3-Bromopyridine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, commercially available reagents, high functional group tolerance. |

| Stille Coupling | 5-Stannyl-2-furanmethanethiol | 3-Bromopyridine | Pd(PPh₃)₄ | Tolerant of many functional groups, but toxicity of tin reagents is a drawback. |

| Direct C-H Arylation | 2-Furanmethanethiol (protected) | 3-Bromopyridine | Pd(OAc)₂ / PCy₃ | High atom economy, avoids synthesis of organometallic reagents. mdpi.com |

This table provides illustrative examples of potential cross-coupling strategies.

Selective Functionalization of the Thiol Group

Once the furan-pyridine thiol core is established, the thiol group serves as a versatile handle for further molecular elaboration. Its high nucleophilicity and unique reactivity allow for selective functionalization through various modern and classical chemical transformations.

Thiol-ene and thiol-yne reactions have emerged as powerful examples of "click chemistry," characterized by high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide range of functional groups. rsc.orgwikipedia.org These reactions proceed via a free-radical or a nucleophile-catalyzed mechanism to form a stable thioether linkage. wikipedia.org

The thiol group of 2-Furanmethanethiol, 5-(3-pyridinyl)- can be readily coupled with a variety of "ene" substrates (compounds containing a carbon-carbon double or triple bond) under UV or thermal initiation. polito.itnih.gov This allows for the modular attachment of diverse functionalities, including polymers, biomolecules, or other small molecules. usm.edu The anti-Markovnikov addition is a characteristic feature of the radical-based thiol-ene reaction, providing excellent regiochemical control. wikipedia.orgnih.gov

| Reaction Type | "Ene" Substrate Example | Initiation | Product Linkage |

| Thiol-Ene (Radical) | Allyl alcohol | UV initiator (e.g., DMPA) or Thermal initiator (e.g., AIBN) | Thioether |

| Thiol-Ene (Michael) | Acrylonitrile | Base (e.g., triethylamine) or Nucleophile (e.g., phosphine) | Thioether |

| Thiol-Yne (Radical) | Phenylacetylene | UV or Thermal initiator | Dithioether (double addition) |

This table illustrates potential functionalizations of the thiol group using click chemistry principles.

Beyond click chemistry, the thiol group can undergo classical transformations to form thioethers and disulfides.

Thioethers (Sulfides): The formation of thioethers is commonly achieved through S-alkylation, a process analogous to the Williamson ether synthesis. masterorganicchemistry.com The thiol is first deprotonated with a suitable base (e.g., NaH, NaOH) to form the more nucleophilic thiolate anion, which then displaces a leaving group (e.g., halide, tosylate) on an alkyl substrate in an Sₙ2 reaction. masterorganicchemistry.com Alternatively, various reagents can be used as odorless thiol surrogates to construct the C-S bond. taylorandfrancis.comresearchgate.net

Disulfides: Thiols can be readily oxidized to form symmetrical disulfides. This reaction can be mediated by a variety of mild oxidizing agents, including iodine (I₂), oxygen (in the presence of a base or catalyst), or hydrogen peroxide. masterorganicchemistry.com Recently, "redox-click" chemistry using sulfonyl fluorides has been developed for the efficient and chemoselective synthesis of disulfides under simple conditions. chemrxiv.org This dimerization can be a crucial step in certain biological contexts or can serve as a protective strategy for the thiol group, as the disulfide linkage is often reversible under reducing conditions.

Regioselective Introduction of the Pyridinyl Moiety

Achieving the correct connectivity—linking the pyridine at C3 to the furan at C5—is paramount. The regiochemical outcome is typically controlled by the synthetic strategy used to construct the furan-pyridine core.

In cross-coupling strategies, regioselectivity is predetermined by the position of the halogen (or triflate) and the organometallic functionality on the respective heterocyclic starting materials. For example, to ensure the desired 5-(3-pyridinyl) substitution pattern, one would start with a furan derivative functionalized at the 5-position, such as 5-bromofuran-2-carbaldehyde. This aldehyde can then be reduced to the alcohol and subsequently converted to the thiol after the cross-coupling step. wikipedia.orgorgsyn.org

The inherent reactivity of the furan ring also influences regioselectivity. Furans typically undergo electrophilic substitution preferentially at the 2- and 5-positions (the α-positions) due to the superior stabilization of the cationic intermediate. pharmaguideline.comscribd.com Therefore, direct electrophilic functionalization of an unsubstituted 2-furanmethanethiol derivative would likely lead to a mixture of products, making a pre-functionalized strategy more reliable for achieving a single, desired isomer. Controlling the regioselective functionalization of pyridines can also be challenging but is well-studied, with various methods available to direct substituents to the 3-position. researchgate.net

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The principle relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. For a molecule like 2-Furanmethanethiol, 5-(3-pyridinyl)-, a DoM strategy can be envisioned to forge the C-C bond between the furan and pyridine rings.

An effective strategy would begin with a 2-substituted furan, where the substituent at the 2-position can act as a DMG. For instance, a protected hydroxymethyl or an amido group at the C-2 position of the furan ring can direct lithiation to the C-5 position. The π-excessive nature of the furan ring typically favors lithiation at the C-2 position, but a strong DMG at C-2 can overcome this intrinsic reactivity and direct the deprotonation to C-5.

The general process is outlined below:

Protection and Directed Lithiation: Start with a 2-substituted furan derivative bearing a potent DMG, such as an N,N-diethylcarboxamide. This substrate is treated with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered alkyllithium such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). This generates a 5-lithio-furan intermediate regioselectively.

Transmetalation and Cross-Coupling: The highly reactive 5-lithio-furan species is often not used directly in a cross-coupling reaction. Instead, it is transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable and selectively reactive organozinc species. This intermediate is then subjected to a palladium-catalyzed Negishi cross-coupling reaction with a 3-halopyridine (e.g., 3-bromopyridine).

Elaboration of the Side Chain: Following the successful coupling, the DMG at the C-2 position is converted into the desired furanmethanethiol side chain. For example, a carboxamide can be reduced to the corresponding alcohol, which is then converted to the thiol, for instance, via the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to a furfuryl halide followed by substitution with a sulfur nucleophile.

An alternative involves a Suzuki coupling, where the 5-lithio-furan is quenched with a borate (B1201080) ester to form a furan-5-boronic acid or pinacol (B44631) ester, which is then coupled with 3-bromopyridine under palladium catalysis.

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 2-Furoic acid -> 2-(N,N-diethyl)furamide | 2-(N,N-diethyl)furamide | Installation of DMG |

| 2 | s-BuLi, TMEDA, THF, -78 °C | 5-Lithio-2-(N,N-diethyl)furamide | Directed ortho-metalation |

| 3 | ZnCl₂, then 3-bromopyridine, Pd(PPh₃)₄ | 5-(3-pyridinyl)-2-(N,N-diethyl)furamide | Negishi Cross-Coupling |

| 4 | 1. LiAlH₄ 2. PBr₃ 3. KSAc, then H₃O⁺ | 2-Furanmethanethiol, 5-(3-pyridinyl)- | Side-chain elaboration |

Substituent Effects on Reactivity and Selectivity

Substituents on both the furan and pyridine rings can exert significant electronic and steric effects, influencing the reactivity of the substrates and the selectivity of the synthetic transformations.

Effects on the Pyridine Ring: The pyridine ring is electron-deficient, and its reactivity in cross-coupling reactions is highly sensitive to the nature of its substituents.

Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring generally increase its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. For a Suzuki or Negishi coupling with a 3-halopyridine, the presence of an EWG (e.g., -NO₂, -CN, -CF₃) elsewhere on the ring would render the carbon-halogen bond more susceptible to oxidative addition to the palladium catalyst, often leading to higher reaction yields and faster conversion. Conversely, electron-donating groups (EDGs) like -OMe or -NMe₂ decrease the electrophilicity of the ring, potentially slowing down the coupling reaction.

Steric Effects: Bulky substituents adjacent to the reaction site (i.e., at the 2- or 4-position of a 3-halopyridine) can sterically hinder the approach of the catalyst and the coupling partner, which may lead to lower yields.

The following table illustrates the hypothetical effect of substituents on the pyridine ring on the yield of a Suzuki cross-coupling with 5-(dihydroxyboryl)-2-furfuryl acetate.

| 3-Bromopyridine Substituent (at C5) | Electronic Nature | Expected Relative Yield (%) | Rationale |

| -OCH₃ | Electron-Donating | 65 | Decreased electrophilicity of the C-Br bond. |

| -H | Neutral | 80 | Baseline reactivity. |

| -Cl | Electron-Withdrawing (Inductive) | 88 | Increased electrophilicity, facilitating oxidative addition. |

| -CF₃ | Strongly Electron-Withdrawing | 95 | Significantly enhanced reactivity towards the catalyst. |

Effects on the Furan Ring: The furan ring is π-excessive and electron-rich, making it susceptible to electrophilic attack and active in DoM.

Directed Metalation: The regioselectivity of the lithiation is primarily controlled by the directing metalation group. The strength of the DMG is crucial; powerful DMGs like amides or carbamates can direct metalation specifically to the C-5 position, overriding the natural tendency for C-2 lithiation in unsubstituted furans.

Cross-Coupling: When the furan ring is the nucleophilic partner (as an organozinc or organoboron species), its reactivity is enhanced by electron-donating substituents. However, the presence of strong electron-withdrawing groups on the furan ring can diminish its nucleophilicity, potentially impeding the transmetalation step in the catalytic cycle.

Advanced Synthetic Techniques and Reaction Optimization for Scalable Synthesis

Transitioning the synthesis of 2-Furanmethanethiol, 5-(3-pyridinyl)- from a laboratory scale to a larger, potentially industrial scale requires robust and optimized processes that are safe, efficient, and sustainable.

Advanced Synthetic Techniques: One of the most significant advancements

Theoretical and Computational Investigations of 2 Furanmethanethiol, 5 3 Pyridinyl

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These computational techniques could provide deep insights into the geometry, stability, and electronic nature of 2-Furanmethanethiol, 5-(3-pyridinyl)-.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study would be the first step in characterizing the ground state properties of 2-Furanmethanethiol, 5-(3-pyridinyl)-. Such an investigation would typically calculate the molecule's optimized geometry, yielding precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key electronic properties such as the dipole moment, atomic charges, and the electrostatic potential map, which reveals regions of positive and negative charge on the molecular surface. Vibrational frequency analysis would also be performed to confirm the optimized structure as a true energy minimum and to predict its infrared spectrum.

Ab Initio Calculations for High-Accuracy Energetics and Geometries

For even greater accuracy, particularly for energetic properties, ab initio (from first principles) calculations could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. These higher-level calculations would serve to benchmark the results from DFT and provide highly reliable values for the molecule's absolute energy, enthalpy of formation, and geometric parameters. This level of accuracy is crucial for constructing precise potential energy surfaces for reaction mechanism studies.

Frontier Molecular Orbital Theory Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack. A computational study would visualize the spatial distribution of these orbitals on the 2-Furanmethanethiol, 5-(3-pyridinyl)- framework. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitability. This analysis would be instrumental in predicting how this compound might interact with other reagents.

Computational Reaction Mechanism Elucidation

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a virtual window into how transformations occur at the molecular level.

Transition State Characterization and Reaction Pathway Analysis

Should 2-Furanmethanethiol, 5-(3-pyridinyl)- be involved in a chemical reaction, for instance, the formation of a disulfide or its interaction with an electrophile, computational methods could be used to map out the entire reaction pathway. This involves locating and characterizing the transition state(s)—the high-energy structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition state correctly connects the desired reactants and products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in the early stages of drug discovery and materials science for screening large libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These numerical values encode different aspects of a molecule's structure and are categorized into several classes:

1D Descriptors: These are derived from the chemical formula and include attributes like molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. For 2-Furanmethanethiol, 5-(3-pyridinyl)-, examples would include the number of 5-membered rings (nR05). researchgate.net

3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape and electronic properties. Examples include van der Waals volume and solvent-accessible surface area.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

For 2-Furanmethanethiol, 5-(3-pyridinyl)-, a hypothetical set of descriptors that could be developed for a QSAR/QSPR model is presented in Table 1. The selection of the most relevant descriptors is a critical step and is often achieved through statistical techniques like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) to build a model with strong predictive power. mdpi.comresearchgate.net

Table 1: Hypothetical Molecular Descriptors for 2-Furanmethanethiol, 5-(3-pyridinyl)-

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| 1D | Molecular Weight | 191.25 g/mol | The sum of the atomic weights of all atoms in the molecule. ncats.io |

| 2D | Topological Polar Surface Area (TPSA) | 65.1 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 3D | Van der Waals Volume | 160.5 ų | The volume occupied by the molecule. |

| Quantum Chemical | HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Quantum Chemical | LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

This is an interactive data table. You can sort and filter the data.

A QSAR/QSPR model's reliability is contingent upon rigorous validation and a clear definition of its applicability domain (AD). nih.gov Validation ensures that the model is not a result of chance correlation and has predictive power for new compounds. mdpi.com Common validation techniques include:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and stability. mdpi.com

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. researchgate.net

The AD defines the chemical space in which the model can make reliable predictions. researchgate.net It is crucial because QSAR models are generally accurate for compounds structurally similar to those in the training set. variational.aimdpi.com Methods to define the AD include ranges of descriptor values, leverage approaches, and similarity measures based on molecular fingerprints. researchgate.netvariational.ai Any prediction for a compound falling outside the AD is considered an extrapolation and is associated with higher uncertainty. mdpi.com The OECD has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular interactions, and the influence of the environment.

The solvent environment can significantly influence the conformation and dynamics of a molecule. nih.gov For 2-Furanmethanethiol, 5-(3-pyridinyl)-, the polarity of the solvent would affect the orientation of the polar pyridine (B92270) and furan (B31954) rings and the thiol group. MD simulations can explicitly model the solvent molecules, allowing for the investigation of:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions. nih.govjlu.edu.cn

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute and protic solvents can be quantified. jlu.edu.cn

Conformational Preferences: The simulations can reveal the most stable conformations of the molecule in different solvents by exploring the potential energy surface. researchgate.net

For instance, in a polar protic solvent like water, hydrogen bonding between the pyridine nitrogen and furan oxygen with water molecules would be expected, potentially stabilizing specific conformations. In a nonpolar solvent, intramolecular interactions would likely play a more dominant role in determining the conformational landscape. nih.gov

Table 2: Hypothetical Solvent Effects on the Conformation of 2-Furanmethanethiol, 5-(3-pyridinyl)- from MD Simulations

| Solvent | Dielectric Constant | Predominant Conformation | Key Interactions |

|---|---|---|---|

| Water | 78.4 | Extended | Solute-solvent hydrogen bonding |

| Ethanol | 24.5 | Extended | Solute-solvent hydrogen bonding jlu.edu.cn |

| Acetone | 20.7 | Semi-extended | Dipole-dipole interactions jlu.edu.cn |

This is an interactive data table. You can sort and filter the data.

Ligand-Protein Interaction Dynamics through Simulation

Understanding how a small molecule like 2-Furanmethanethiol, 5-(3-pyridinyl)- interacts with a biological target is fundamental in drug design. nih.gov MD simulations can provide a dynamic picture of the ligand-protein binding process, complementing static docking studies. springernature.com These simulations can elucidate:

Binding Pose Stability: The stability of the ligand's binding orientation within the protein's active site over time can be assessed. mdpi.com

Key Interacting Residues: The specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with the ligand can be identified. mdpi.com

Conformational Changes: Ligand binding can induce conformational changes in the protein, which can be monitored throughout the simulation. mdpi.com

Binding Free Energies: Advanced simulation techniques can be used to calculate the binding affinity of the ligand for the protein.

For 2-Furanmethanethiol, 5-(3-pyridinyl)-, the furan ring can act as a hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking and hydrogen bonding. The thiol group can also form hydrogen bonds or even covalent bonds with certain amino acid residues like cysteine. nih.govrsc.org A hypothetical interaction profile with a kinase active site is presented in Table 3.

Table 3: Hypothetical Ligand-Protein Interactions for 2-Furanmethanethiol, 5-(3-pyridinyl)- in a Kinase Active Site

| Molecular Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Pyridine Ring | Phenylalanine | π-π Stacking |

| Furan Oxygen | Lysine (side chain) | Hydrogen Bond |

| Thiol Group | Aspartate (side chain) | Hydrogen Bond |

This is an interactive data table. You can sort and filter the data.

Mechanistic Organic Chemistry and Reaction Dynamics of 2 Furanmethanethiol, 5 3 Pyridinyl

Reactivity of the Furan (B31954) Ring in Complex Architectures

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known to be more reactive than benzene in electrophilic aromatic substitution reactions. ucalgary.cayoutube.com This heightened reactivity is a consequence of the oxygen atom's ability to donate its lone pair of electrons into the aromatic system, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. pearson.com

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for the construction of six-membered rings. nih.gov The reactivity of furan as a diene is influenced by both kinetic and thermodynamic factors. rsc.org While furan itself is a competent diene, its reactivity can be enhanced by the presence of electron-donating groups on the ring. rsc.org In the case of 2-Furanmethanethiol, 5-(3-pyridinyl)-, the pyridinyl group at the 5-position is expected to have a significant impact on the Diels-Alder reactivity. The pyridine (B92270) ring is generally considered to be electron-withdrawing, which would decrease the electron density of the furan ring and thus reduce its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

Conversely, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the presence of the electron-withdrawing pyridinyl group could potentially enhance the reactivity of the furan moiety. The regioselectivity and stereoselectivity of such cycloadditions would be governed by the frontier molecular orbital interactions between the substituted furan and the dienophile. nih.gov

| Reaction Type | Dienophile | Predicted Reactivity of 2-Furanmethanethiol, 5-(3-pyridinyl)- | Rationale |

|---|---|---|---|

| Normal-Electron-Demand | Electron-deficient (e.g., Maleic anhydride) | Decreased | The electron-withdrawing pyridinyl group deactivates the furan diene. |

| Inverse-Electron-Demand | Electron-rich (e.g., Enamine) | Potentially Enhanced | The electron-withdrawing pyridinyl group lowers the energy of the furan's LUMO, facilitating interaction with the dienophile's HOMO. |

Furan undergoes electrophilic aromatic substitution preferentially at the 2- and 5-positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. pearson.compearson.comchemicalbook.com In 2-Furanmethanethiol, 5-(3-pyridinyl)-, the 2-position is substituted with a methanethiol (B179389) group and the 5-position with a pyridinyl group. Therefore, electrophilic attack would be directed to the 3- or 4-positions.

Chemical Transformations of the Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. Unlike benzene, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. wikipedia.orggcwgandhinagar.com However, it is susceptible to nucleophilic attack and exhibits basic properties at the nitrogen atom. wikipedia.orgnih.gov

Due to its electron-deficient nature, the pyridine ring can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orguoanbar.edu.iqquora.com In 2-Furanmethanethiol, 5-(3-pyridinyl)-, the pyridine ring is substituted at the 3-position. Nucleophilic attack on this substituted pyridine ring would likely occur at the 2-, 4-, or 6-positions. The furanmethanethiol substituent at the 3-position is likely to exert some steric hindrance and electronic effects on the reactivity of the pyridine ring.

Electrophilic aromatic substitution on the pyridine ring is difficult and requires harsh conditions. uoanbar.edu.iq When it does occur, it typically takes place at the 3-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. davuniversity.org

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic sextet and is therefore available for protonation, making pyridine a weak base (pKa of pyridinium ion is about 5.25). wikipedia.org The nitrogen atom can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary pyridinium salts (N-alkylation or quaternization). gcwgandhinagar.comresearchgate.net This quaternization process places a positive charge on the nitrogen atom, which further deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Protonation | Strong Acid (e.g., HCl) | Pyridinium salt |

| Quaternization | Alkyl Halide (e.g., CH3I) | N-alkylpyridinium salt |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaNH2) | Aminopyridine derivative |

Thiol Group Reactivity in Diverse Chemical Environments

The thiol group (-SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol group. chemistrytalk.orgcreative-proteomics.com Thiols are generally more acidic than their corresponding alcohols. masterorganicchemistry.com The conjugate base of a thiol is a thiolate anion (RS-), which is a potent nucleophile.

The thiol group in 2-Furanmethanethiol, 5-(3-pyridinyl)- can undergo a variety of reactions. It can be deprotonated by a base to form the corresponding thiolate, which can then participate in nucleophilic substitution reactions (e.g., S-alkylation) with alkyl halides to form thioethers. chemistrytalk.org

Oxidation Pathways Leading to Sulfinic/Sulfonic Acids or Disulfides

The thiol group in 2-Furanmethanethiol, 5-(3-pyridinyl)- is susceptible to oxidation, a common reaction for mercaptans. The oxidation can lead to various products depending on the nature of the oxidizing agent and the reaction conditions.

Disulfide Formation: Mild oxidizing agents, or even atmospheric oxygen, can facilitate the oxidation of the thiol to a disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. libretexts.org In the context of 2-Furanmethanethiol, 5-(3-pyridinyl)-, this would result in the formation of bis(5-(3-pyridinyl)furan-2-yl)methyl) disulfide. This process is a redox reaction where the thiol is oxidized. libretexts.org

Sulfinic and Sulfonic Acid Formation: Stronger oxidizing agents can further oxidize the thiol group. The reaction of thiols with hydrogen peroxide is a key process that can lead to the formation of sulfenic acids, which can be further oxidized to sulfinic and then sulfonic acids. nih.govnih.gov The oxidation of thiols to their corresponding sulfinic acids can be controlled by maintaining low temperatures to prevent further oxidation to sulfonic acid. google.com The use of oxidizing agents like nitric acid has also been reported for the conversion of mercaptans to sulfonic acids. google.com The presence of a 3-pyridinyl substituent, which is electron-withdrawing, may influence the susceptibility of the thiol group to oxidation.

| Product | Oxidizing Agent | Typical Reaction Conditions |

| Disulfide | Air (O2), I2, H2O2 (mild) | Room temperature, neutral or slightly basic pH |

| Sulfinic Acid | H2O2, peroxy acids | Controlled temperature (-30°C to -80°C), specific base catalysis nih.govgoogle.com |

| Sulfonic Acid | Strong H2O2, KMnO4, HNO3 | Harsher conditions, elevated temperatures google.comresearchgate.net |

Thiol as a Nucleophile in Michael Additions and SN2 Reactions

The sulfur atom of the thiol group in 2-Furanmethanethiol, 5-(3-pyridinyl)- is nucleophilic and can participate in various reactions, including Michael additions and SN2 reactions.

Michael Additions: Thiols are excellent nucleophiles for Michael additions, also known as conjugate additions, to α,β-unsaturated carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com This reaction, often referred to as a thiol-ene reaction, is a highly efficient method for forming carbon-sulfur bonds. wikipedia.org The reaction proceeds via the addition of a thiolate anion to the β-carbon of an activated alkene. acsgcipr.org In the case of 2-Furanmethanethiol, 5-(3-pyridinyl)-, the presence of a base would generate the corresponding thiolate, which would then readily add to a Michael acceptor. The electron-withdrawing nature of the 3-pyridinyl group might slightly decrease the nucleophilicity of the thiol, but it is still expected to be a competent nucleophile in these reactions.

SN2 Reactions: The thiol, particularly in its deprotonated thiolate form, is a potent nucleophile in SN2 reactions. It can displace leaving groups from primary and secondary alkyl halides to form thioethers. The efficiency of the SN2 reaction is dependent on the steric hindrance around the electrophilic carbon and the nature of the leaving group.

| Reaction Type | Substrate | Catalyst/Conditions | Product |

| Michael Addition | α,β-Unsaturated Ketone | Base (e.g., Et3N) | 1,4-adduct |

| Michael Addition | Acrylonitrile | Base (e.g., NaOH) | 3-( (5-(3-pyridinyl)furan-2-yl)methyl)thio)propanenitrile |

| SN2 Reaction | Methyl Iodide | Base (e.g., NaH) | ((5-(3-pyridinyl)furan-2-yl)methyl)(methyl)sulfane |

| SN2 Reaction | Benzyl Bromide | Base (e.g., K2CO3) | Benzyl(((5-(3-pyridinyl)furan-2-yl)methyl)sulfane |

Regio- and Stereoselectivity in Complex Chemical Reactions

The furan ring in 2-Furanmethanethiol, 5-(3-pyridinyl)- is a diene and can participate in cycloaddition reactions, such as the Diels-Alder reaction. The regioselectivity of electrophilic substitution on the furan ring is also a key consideration.

Regioselectivity: In electrophilic aromatic substitution reactions, the furan ring is generally more reactive at the α-positions (2 and 5) than the β-positions (3 and 4). ksu.edu.sa In 2-Furanmethanethiol, 5-(3-pyridinyl)-, the 2-position is substituted with the methanethiol group and the 5-position with the pyridinyl group. Therefore, any further electrophilic substitution would be directed to the 3 or 4 positions, with the electronic effects of the existing substituents influencing the outcome. The 3-pyridinyl group is electron-withdrawing, which would deactivate the furan ring towards electrophilic attack.

In reactions involving the thiol group, such as the thiol-ene reaction with an unsymmetrical alkene, the addition of the thiol is generally anti-Markovnikov. wikipedia.org

Stereoselectivity: In the context of Michael additions, the addition of the thiol to a prochiral α,β-unsaturated compound can lead to the formation of a new stereocenter. The stereoselectivity of such reactions can often be controlled by using chiral catalysts or auxiliaries. Thiol-ene reactions can be highly stereoselective. wikipedia.org For instance, the photoinduced addition of thiols to glycals can proceed with complete stereoselectivity. nih.gov In Diels-Alder reactions, the furan ring can react with dienophiles. Studies on 2-furanmethanethiol have shown that it can undergo Diels-Alder reactions with certain maleic acid derivatives, sometimes favoring cycloaddition over conjugate addition. clockss.orgresearchgate.net The stereochemical outcome (endo vs. exo) of these reactions is influenced by kinetic and thermodynamic factors.

| Reaction | Reactants | Expected Regio/Stereo Outcome |

| Electrophilic Bromination | NBS | Substitution at the 3- or 4-position of the furan ring. |

| Thiol-ene Reaction | Propene | Anti-Markovnikov addition of the thiol across the double bond. |

| Diels-Alder Reaction | Maleic Anhydride | Potential for both endo and exo cycloadducts, with the possibility of competing Michael addition. clockss.orgresearchgate.net |

Coordination Chemistry and Metallosupramolecular Systems of 2 Furanmethanethiol, 5 3 Pyridinyl

Ligand Design and Metal Ion Selectivity

Thiol-Based Coordination Modes (Monodentate, Bridging)

No studies have been found that investigate the coordination of the thiol group of 2-Furanmethanethiol, 5-(3-pyridinyl)- to metal ions. Consequently, there is no experimental evidence to describe its preference for monodentate or bridging coordination modes.

Pyridine (B92270) Nitrogen Coordination and Chelate Ring Formation

There is no available research on the coordination of the pyridine nitrogen of this ligand or its potential to form chelate rings with metal centers.

Influence of Furan (B31954) Ring on Coordination Geometry and Stability

The electronic and steric influence of the furan ring on the coordination geometry and stability of metal complexes with 2-Furanmethanethiol, 5-(3-pyridinyl)- has not been reported in the scientific literature.

Synthesis and Characterization of Metal Complexes

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

No spectroscopic data, such as UV-Vis or EPR spectra, for metal complexes of 2-Furanmethanethiol, 5-(3-pyridinyl)- have been published.

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

There are no published X-ray diffraction studies or other structural data for any coordination compounds of 2-Furanmethanethiol, 5-(3-pyridinyl)-.

Research on "2-Furanmethanethiol, 5-(3-pyridinyl)-" in Coordination Chemistry Remains Undocumented in Publicly Available Literature

Extensive searches of scholarly articles, chemical databases, and patent literature have revealed a significant gap in the scientific documentation of the chemical compound "2-Furanmethanethiol, 5-(3-pyridinyl)-". Specifically, there is no publicly available research detailing its coordination chemistry, its use in the formation of metallosupramolecular systems, or its applications in catalysis.

The planned exploration of this compound's role in advanced materials science, as outlined in the requested article structure, cannot be fulfilled due to the absence of foundational research. The intended sections on supramolecular assembly, including the formation of Metal-Organic Frameworks (MOFs) and the design of self-assembled systems for specific functions, are contingent on initial studies of the compound's coordination behavior with various metal ions. Such studies appear not to have been published.

Similarly, an investigation into the catalytic applications of metal complexes derived from "2-Furanmethanethiol, 5-(3-pyridinyl)-" would require preliminary synthesis and characterization of these complexes, followed by testing their efficacy in various chemical transformations. The lack of any such reports in the scientific literature makes it impossible to provide a detailed and accurate account as requested.

While the individual functional groups of the molecule—a furan ring, a methanethiol (B179389) group, and a pyridinyl substituent—are well-known in coordination chemistry for their ability to bind to metal centers, the specific combination and spatial arrangement in "2-Furanmethanethiol, 5-(3-pyridinyl)-" have not been a subject of published research. The thiol group is a common coordination site for a wide range of metals, and the pyridine nitrogen offers another potential binding site, suggesting that this compound could act as a versatile ligand. However, without experimental data, any discussion of its coordination modes, the resulting supramolecular structures, or its catalytic activity would be purely speculative.

Mechanistic Biological Interactions and Biochemical Modulation by 2 Furanmethanethiol, 5 3 Pyridinyl

Mechanistic Insights into Cellular Pathway Modulation

Lacking any data on its interactions with enzymes or receptors, there are no mechanistic insights into how 2-Furanmethanethiol, 5-(3-pyridinyl)- might modulate any cellular pathways.

It is important to note that while information exists for related compounds such as 2-Furanmethanethiol and its derivatives, this information cannot be extrapolated to 2-Furanmethanethiol, 5-(3-pyridinyl)- due to the significant structural differences imparted by the 5-(3-pyridinyl) substituent. The unique electronic and steric properties of the pyridinyl group would fundamentally alter the compound's interaction with biological targets.

Until dedicated research is conducted on 2-Furanmethanethiol, 5-(3-pyridinyl)-, a scientifically accurate and detailed article on its biological and biochemical interactions cannot be responsibly produced.

Investigation of Antioxidant Mechanisms at a Molecular Level

The antioxidant potential of 2-Furanmethanethiol, 5-(3-pyridinyl)- can be inferred from the established activities of furan (B31954) and pyridine-containing compounds. The furan nucleus is a component of many biologically active materials and has been associated with antioxidant effects. nih.govnih.gov The antioxidant activity of furan derivatives is often attributed to the ability of the furan ring to participate in electron transfer and hydrogen atom transfer mechanisms, which effectively neutralizes free radicals. nih.govresearchgate.net The presence of substituents on the furan ring plays a crucial role in modulating this activity. researchgate.net

Similarly, pyridine (B92270) derivatives have been reported to possess antioxidant properties. researchgate.netnih.gov The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, potentially enhancing its ability to scavenge reactive oxygen species (ROS). mdpi.com The thiol group (-SH) in the methanethiol (B179389) substituent is also a key contributor to antioxidant activity, as thiols are well-known radical scavengers.

The proposed antioxidant mechanisms for 2-Furanmethanethiol, 5-(3-pyridinyl)- at a molecular level may involve:

Hydrogen Atom Transfer (HAT): The thiol group can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting thiyl radical is a key factor in this process.

Single Electron Transfer (SET): The aromatic furan and pyridine rings can donate an electron to a radical, converting it to a more stable species. The electron-donating or -withdrawing nature of the pyridinyl group can influence the ease of this electron transfer. researchgate.net

It is hypothesized that the combination of the furan ring, the pyridine moiety, and the methanethiol group in 2-Furanmethanethiol, 5-(3-pyridinyl)- could lead to a synergistic antioxidant effect.

Table 1: Potential Antioxidant Mechanisms of 2-Furanmethanethiol, 5-(3-pyridinyl)- Based on its Structural Moieties

| Structural Moiety | Potential Antioxidant Mechanism | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Furan Ring | Electron donation to free radicals, addition of peroxyl radicals. nih.gov | Studies on various furan derivatives demonstrate free radical scavenging activity. nih.govijabbr.com |

| Pyridine Ring | Modulation of electronic properties to enhance radical scavenging. | Numerous pyridine derivatives have been shown to exhibit antioxidant effects. researchgate.netderpharmachemica.com |

| Methanethiol Group | Hydrogen atom donation from the thiol group to neutralize radicals. | Thiol-containing compounds are well-established antioxidants. |

Antimicrobial Action Mechanisms via Specific Target Interactions (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial properties of compounds containing furan and pyridine rings are well-documented. researchgate.nethumanjournals.comresearchgate.net Furan derivatives have been shown to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. ijabbr.comorientjchem.org The mechanisms of action for furan-containing compounds can be diverse. For instance, nitrofurantoin, a furan-containing antibacterial agent, is activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. orientjchem.org Other furan derivatives may exert their antimicrobial effects through the inhibition of essential microbial enzymes or by disrupting cell membrane integrity. nih.govnih.gov

Pyridine and its derivatives also form a significant class of antimicrobial agents. openaccessjournals.comresearchgate.net Pyridine-thiol compounds, in particular, have demonstrated potent bactericidal activity. For example, pyridine-2-thiol (B7724439) 1-oxide has been shown to be effective against Mycobacterium tuberculosis. nih.gov The antimicrobial action of these compounds can involve the chelation of metal ions essential for microbial growth, inhibition of key enzymes, or disruption of the cell wall.

Based on these precedents, the potential antimicrobial action mechanisms for 2-Furanmethanethiol, 5-(3-pyridinyl)- could include:

Enzyme Inhibition: The compound may bind to the active site of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to the inhibition of microbial growth.

Cell Membrane Disruption: The lipophilic nature of the furan and pyridine rings may allow the compound to intercalate into the microbial cell membrane, disrupting its structure and function and leading to cell lysis.

Inhibition of Biofilm Formation: Some furan derivatives have been shown to interfere with microbial signaling pathways involved in biofilm formation, a key virulence factor for many pathogens.

Table 2: Plausible Antimicrobial Mechanisms of Action for 2-Furanmethanethiol, 5-(3-pyridinyl)-

| Potential Mechanism | Specific Target Interaction | Evidence from Related Compound Classes |

|---|---|---|

| Enzyme Inhibition | Binding to active sites of bacterial enzymes (e.g., DNA gyrase, transpeptidases). | Many furan and pyridine derivatives are known enzyme inhibitors. nih.govresearchgate.net |

| Cell Wall Disruption | Interference with peptidoglycan synthesis or integrity. | Observed with certain heterocyclic antimicrobial compounds. |

| Reactive Intermediate Formation | Intracellular reduction to cytotoxic radicals (less likely without a nitro group). | A key mechanism for nitrofurans. orientjchem.org |

Advanced Biophysical Techniques for Probing Molecular Interactions

To elucidate the specific molecular interactions of 2-Furanmethanethiol, 5-(3-pyridinyl)- with biological targets, advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable. While specific experimental data for this compound is not available, the principles of these techniques and the nature of the data they provide can be described.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.goviaanalysis.com This allows for a complete thermodynamic characterization of the interaction, providing information on the binding affinity (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). whiterose.ac.uk

In a hypothetical ITC experiment to study the interaction of 2-Furanmethanethiol, 5-(3-pyridinyl)- with a target protein, the protein would be placed in the sample cell of the calorimeter, and the compound would be incrementally injected from a syringe. The resulting heat changes would be measured to generate a binding isotherm.

The thermodynamic parameters obtained from such an experiment would provide insights into the nature of the binding forces:

A negative ΔH would indicate an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions.

A positive ΔS would suggest an entropically driven interaction, which can be due to the release of ordered water molecules from the binding interface.

Table 3: Hypothetical Thermodynamic Data from an ITC Experiment for the Interaction of 2-Furanmethanethiol, 5-(3-pyridinyl)- with a Target Protein

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Binding Affinity (KD) | 5 µM | Indicates a moderate binding affinity. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding ratio of the compound to the protein. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The interaction is enthalpically favorable. |

| Entropy Change (TΔS) | -1.5 kcal/mol | The interaction is entropically unfavorable, but outweighed by the favorable enthalpy. |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. springernature.comnih.gov It provides quantitative information on the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. bio-rad.commdpi.com

In a typical SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing 2-Furanmethanethiol, 5-(3-pyridinyl)- at various concentrations would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

The kinetic data obtained from SPR would be crucial for understanding the dynamics of the interaction:

kon: The rate at which the compound binds to the target. A higher kon indicates faster binding.

koff: The rate at which the compound dissociates from the target. A lower koff indicates a more stable complex and a longer residence time of the compound on its target.

Table 4: Illustrative Kinetic Parameters from an SPR Analysis of 2-Furanmethanethiol, 5-(3-pyridinyl)- Binding to a Target Protein

| Kinetic Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Association Rate (kon) | 2 x 104 M-1s-1 | Describes the rate of complex formation. |

| Dissociation Rate (koff) | 1 x 10-1 s-1 | Describes the rate of complex decay. |

| Dissociation Constant (KD) | 5 µM | Calculated from koff/kon, represents the binding affinity at equilibrium. |

Advanced Spectroscopic and Chromatographic Methodologies for 2 Furanmethanethiol, 5 3 Pyridinyl Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 2-Furanmethanethiol, 5-(3-pyridinyl)- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

The structural complexity of 2-Furanmethanethiol, 5-(3-pyridinyl)- requires a multi-faceted NMR approach for unambiguous signal assignment. While specific experimental data for this exact molecule is not extensively published, assignments can be predicted based on the known chemical shifts of furan (B31954), pyridine (B92270), and methanethiol (B179389) derivatives.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the pyridine ring, the furan ring, the methylene (B1212753) bridge, and the thiol group. The protons on the pyridine ring would appear in the downfield aromatic region (δ 7.0-9.0 ppm). The two protons on the furan ring would appear as doublets, characteristic of a 2,5-disubstituted furan. The methylene protons adjacent to the sulfur atom are anticipated to resonate as a singlet around δ 3.5-4.5 ppm, while the thiol proton signal is typically a broad singlet at higher field, the exact position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy : The carbon spectrum would provide information on all ten carbon atoms in the molecule. The pyridine carbons are expected in the δ 120-150 ppm range, while the furan carbons would also be in the aromatic region, with their shifts influenced by the oxygen heteroatom and the substituents. The methylene carbon signal is predicted to be in the aliphatic region, likely around δ 25-35 ppm.

Heteronuclear 2D NMR : To confirm these assignments and establish connectivity, 2D NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridinyl group to the furan ring (C5) and the methanethiol group to the furan ring (C2).

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and furan rings.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H3 | ~6.5 - 7.0 | ~110 - 115 |

| Furan-H4 | ~6.8 - 7.2 | ~115 - 120 |

| -CH₂- | ~3.8 - 4.2 | ~25 - 35 |

| -SH | ~1.5 - 2.5 (broad) | N/A |

| Pyridine-H2' | ~8.8 - 9.1 | ~148 - 152 |

| Pyridine-H4' | ~8.0 - 8.3 | ~135 - 140 |

| Pyridine-H5' | ~7.3 - 7.6 | ~123 - 126 |

| Pyridine-H6' | ~8.5 - 8.8 | ~147 - 150 |

| Furan-C2 | N/A | ~155 - 160 |

| Furan-C5 | N/A | ~150 - 155 |

| Pyridine-C3' | N/A | ~130 - 135 |

The single bonds connecting the two aromatic rings and linking the methanethiol group allow for rotational freedom, giving rise to different possible conformations (rotamers). Variable Temperature (VT) NMR is a key technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, the rotation around these single bonds may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing valuable insight into the molecule's conformational flexibility and stability. researchgate.net

High-Performance Mass Spectrometry (HRMS/MS)

High-resolution mass spectrometry provides data on the exact mass of a molecule and its fragments, which is fundamental for confirming its elemental composition and elucidating its structure.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). For 2-Furanmethanethiol, 5-(3-pyridinyl)-, with the molecular formula C₁₀H₉NOS, the theoretical monoisotopic mass of the neutral molecule is 191.0405 Da. HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield an m/z value extremely close to 192.0478. This precise mass measurement confirms the elemental composition and rules out other potential formulas with the same nominal mass.

| Formula | Species | Theoretical Monoisotopic Mass (Da) | Expected m/z in HRMS |

|---|---|---|---|

| C₁₀H₉NOS | [M] | 191.0405 | N/A (as neutral molecule) |

| C₁₀H₁₀NOS⁺ | [M+H]⁺ | 192.0478 | 192.0478 |

| C₁₀H₉NNaOS⁺ | [M+Na]⁺ | 214.0299 | 214.0299 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule at m/z 192.0478) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.

For 2-Furanmethanethiol, 5-(3-pyridinyl)-, the fragmentation pattern would likely involve cleavage at the weakest bonds. Key predicted fragmentation pathways include:

Loss of the thiol group as •SH : Leading to a fragment ion at m/z 158.

Cleavage of the C-S bond : Resulting in the formation of a stable furfuryl-pyridinyl cation at m/z 144.

Fission of the furan ring : A characteristic fragmentation for furfuryl compounds is the formation of a pyrylium-like ion.

Fragmentation of the pyridine ring : Leading to characteristic neutral losses.

This fragmentation data is not only crucial for confirming the identity of the target compound but also invaluable for identifying potential metabolites, which often involve modifications (e.g., hydroxylation, glucuronidation) that alter the mass of the parent molecule and its fragments in predictable ways. mdpi.com

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 158.0551 | [M+H - SH]⁺ |

| 144.0449 | [M+H - CH₂SH]⁺ |

| 115.0548 | [C₈H₇]⁺ (Loss of Pyridine) |

| 78.0344 | [C₅H₄N]⁺ (Pyridinyl cation) |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. A weak band around 2550-2600 cm⁻¹ would correspond to the S-H stretch. Aromatic C-H stretching vibrations for the furan and pyridine rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain multiple bands due to the C=C and C=N stretching vibrations of the aromatic rings. Strong bands corresponding to the C-O-C stretching of the furan ring are also expected.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. While the S-H stretch is often weak in the IR, it can sometimes be more readily observed in the Raman spectrum. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals, providing useful structural information.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| S-H Stretch | 2550 - 2600 | Weak | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong | Weak |

| C-S Stretch | 600 - 800 | Medium-Weak | Strong |

Characterization of Functional Groups and Hydrogen Bonding Networks

A detailed analysis of the functional groups and hydrogen bonding networks of 2-Furanmethanethiol, 5-(3-pyridinyl)- would necessitate spectroscopic data from techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These analyses would reveal characteristic vibrational frequencies for the furan, thiol, and pyridine functional groups, as well as provide insights into intermolecular interactions. For instance, the S-H stretching vibration in the infrared spectrum would be a key indicator of the thiol group's involvement in hydrogen bonding. Similarly, NMR spectroscopy would provide information on the chemical environment of protons and carbons within the molecule, further elucidating its structure and connectivity. However, no such specific data for 2-Furanmethanethiol, 5-(3-pyridinyl)- is currently available.

In Situ Monitoring of Reaction Progress and Intermediate Detection

The study of reaction kinetics and the identification of transient intermediates in the synthesis or degradation of 2-Furanmethanethiol, 5-(3-pyridinyl)- would be accomplished using in situ spectroscopic techniques. Methods like ReactIR (in situ FTIR) or process NMR could monitor real-time changes in the concentrations of reactants, intermediates, and products. This would be crucial for optimizing reaction conditions and understanding the mechanistic pathways. Without dedicated studies on the synthesis or reactions of this specific compound, no information on its reaction progress or intermediates can be reported.

X-ray Diffraction and Crystallography

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

To unambiguously determine the three-dimensional atomic arrangement, bond lengths, bond angles, and absolute stereochemistry of 2-Furanmethanethiol, 5-(3-pyridinyl)-, single crystal X-ray diffraction analysis would be required. This technique provides a definitive molecular structure, which is fundamental for understanding its chemical and biological properties. The successful application of this method is contingent on the ability to grow a suitable single crystal of the compound, and no such crystallographic data has been published.

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is an essential tool for characterizing the solid-state properties of a compound, including identifying different crystalline forms (polymorphs), determining phase purity, and analyzing the degree of crystallinity. Each polymorph would exhibit a unique PXRD pattern, which can have significant implications for the compound's physical properties, such as solubility and stability. As no solid-state characterization of 2-Furanmethanethiol, 5-(3-pyridinyl)- has been reported, no data on its potential polymorphism is available.

Advanced Chromatographic Separations

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Given the likely volatility of 2-Furanmethanethiol, 5-(3-pyridinyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for its separation, identification, and quantification in complex mixtures. The gas chromatograph would separate the compound from other volatile components, and the mass spectrometer would provide a characteristic mass spectrum based on its fragmentation pattern, allowing for confident identification. While GC-MS is a standard method for analyzing similar compounds like 2-Furanmethanethiol, specific retention times and mass spectral data for the 5-(3-pyridinyl)- derivative are not documented in the scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the identification and quantification of specific compounds within intricate matrices. Its application is particularly crucial for non-volatile or thermally labile molecules that are not amenable to gas chromatography. In the context of analyzing 2-Furanmethanethiol, 5-(3-pyridinyl)-, a compound with a relatively complex structure and potential for thermal degradation, LC-MS offers a robust analytical solution. This is especially true when dealing with complex sample environments such as food products, beverages, or biological samples, where numerous other components can cause significant analytical interference.

The analysis of thiol-containing compounds, such as furanmethanethiol derivatives, by LC-MS can present unique challenges. Thiols are often highly reactive and can be volatile, which complicates their direct analysis using typical electrospray ionization (ESI) techniques. oup.com To overcome these limitations, a common and effective strategy involves chemical derivatization. This process converts the target analyte into a more stable, less volatile, and more easily ionizable form, thereby enhancing its chromatographic retention and mass spectrometric detection.

One well-documented derivatization agent for thiols is monobromobimane (B13751) (mBrB). This reagent reacts specifically with the thiol group to form a stable, fluorescent, and readily ionizable derivative. nih.gov This approach has been successfully developed for the quantitative analysis of the closely related compound, 2-furanmethanethiol, in coffee beans, demonstrating the feasibility of this strategy for furanmethanethiol derivatives. oup.com The resulting derivative exhibits improved chromatographic behavior on reverse-phase columns and enhanced ionization efficiency, which is critical for achieving low detection limits in complex mixtures.

The general workflow for the analysis of a compound like 2-Furanmethanethiol, 5-(3-pyridinyl)- in a complex matrix would involve sample extraction, derivatization, followed by LC-MS/MS analysis. The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is operated in Multiple Reaction Monitoring (MRM) mode for quantitative studies. This technique provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation pathway for the derivatized analyte.

Below are representative tables detailing the typical parameters for an LC-MS/MS method adapted for the analysis of a derivatized furanmethanethiol compound, based on established methods for similar analytes.

Table 1: Illustrative Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Gradient Elution | A time-based gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to ensure separation of analytes. |

Table 2: Illustrative Mass Spectrometry Parameters for a Derivatized Thiol

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Table 3: Example MRM Transitions and Method Performance for a Derivatized Furanmethanethiol Analog

Data presented here is illustrative for a derivatized 2-furanmethanethiol and is intended to represent the type of data generated in such an analysis.

| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Linearity (r²) |

| mBrB-Furanmethanethiol | 305.1 | 191.1 | 0.1 | 30 | 15 | >0.99 |

| mBrB-Furanmethanethiol | 305.1 | 115.1 | 0.1 | 30 | 25 | >0.99 |

The integration of such advanced chromatographic and spectroscopic methodologies allows for the selective and sensitive determination of 2-Furanmethanethiol, 5-(3-pyridinyl)-. The use of derivatization coupled with LC-MS/MS provides a powerful tool to overcome the inherent analytical challenges associated with thiols in complex sample matrices, enabling detailed research into its presence, formation, and significance in various scientific fields.

Future Research Trajectories and Interdisciplinary Applications of 2 Furanmethanethiol, 5 3 Pyridinyl

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The rational design of derivatives of 2-Furanmethanethiol, 5-(3-pyridinyl)- holds significant promise for tailoring its properties for specific applications. By systematically modifying the core structure, researchers can fine-tune its reactivity and selectivity towards biological targets or material interfaces. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridine (B92270) or furan (B31954) rings can modulate the electronic properties of the molecule, thereby influencing its binding affinity and reactivity. nih.gov The thiol group can be derivatized to alter its nucleophilicity or to introduce specific functionalities for targeted interactions.

Future research in this area could focus on creating a library of derivatives and screening them for enhanced biological activity or material properties. A particular focus could be on developing derivatives with improved selectivity for specific enzymes or receptors, which is a critical aspect of modern drug design. nih.gov

Table 1: Hypothetical Derivatives and Their Potential Properties

| Derivative | Modification | Potential Property | Target Application |

|---|---|---|---|

| 2-Furanmethanethiol, 5-(3-pyridinyl)-4'-nitro | Addition of a nitro group to the pyridine ring | Increased electrophilicity | Enzyme inhibition |

| This compound2'-methoxy | Addition of a methoxy (B1213986) group to the furan ring | Altered hydrogen bonding capacity | Receptor binding modulation |

| S-acetyl-2-Furanmethanethiol, 5-(3-pyridinyl)- | Acetylation of the thiol group | Prodrug with controlled release | Targeted drug delivery |

Integration with Automated Synthesis and High-Throughput Screening Platforms